
7-Chloroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloroquinoline 1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Synthetic Routes and Reaction Conditions:
Microwave Irradiation: One of the efficient methods for synthesizing quinoline derivatives, including this compound, involves microwave irradiation.
Ultrasound Irradiation: Another method involves the use of ultrasound irradiation, which has been shown to be effective in synthesizing 7-chloroquinoline derivatives.
Classical Approaches: Traditional methods such as the Skraup, Doebner von Miller, and Combes procedures are also employed for the synthesis of quinoline derivatives.
Industrial Production Methods: Industrial production often utilizes microwave and ultrasound irradiation techniques due to their efficiency and eco-friendliness. These methods can be scaled up for large-scale production, ensuring high yields and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which are crucial for its biological activity.
Substitution: The chlorine atom at the 7th position can be substituted with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products:
Oxidation Products: Various quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: A wide range of substituted quinoline derivatives.
科学研究应用
7-Chloroquinoline 1-oxide has a broad spectrum of applications in scientific research:
作用机制
The mechanism of action of 7-Chloroquinoline 1-oxide involves its interaction with various molecular targets:
Inhibition of Hemozoin Polymerization: This mechanism is crucial for its antimalarial activity.
Generation of Reactive Oxygen Species: This contributes to its antimicrobial and anticancer properties.
Interaction with DNA: The compound can intercalate into DNA, disrupting its function and leading to cell death.
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: Another derivative with similar chemical properties.
7-Chloroquinoline: The parent compound without the oxide group.
Uniqueness: 7-Chloroquinoline 1-oxide stands out due to its enhanced reactivity and broader spectrum of biological activities compared to its analogs. The presence of both the chlorine atom and the oxide group provides unique chemical properties that are not observed in other similar compounds .
属性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
7-chloro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-3-7-2-1-5-11(12)9(7)6-8/h1-6H |
InChI 键 |
TUGSLSNIIWCMMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)Cl)[N+](=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


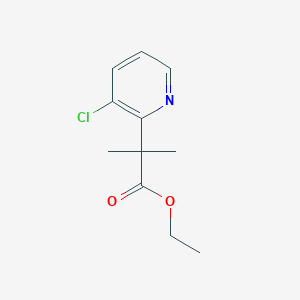
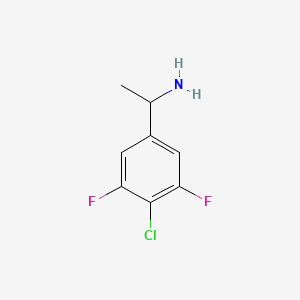

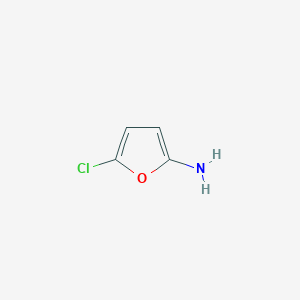
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)
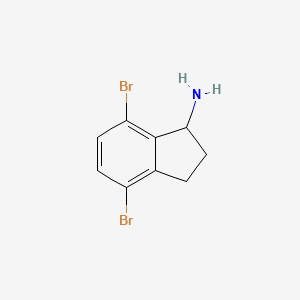
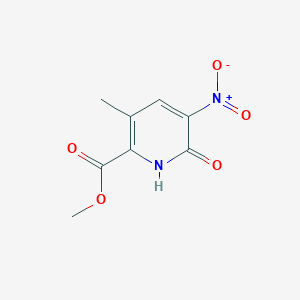
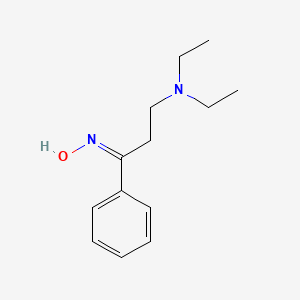
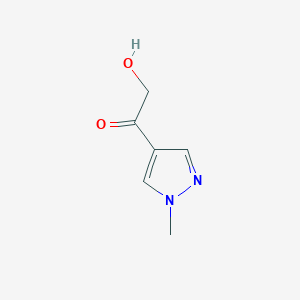
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
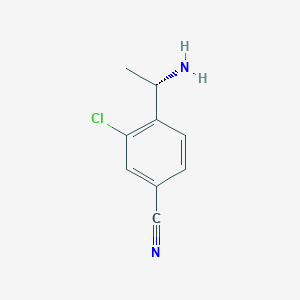
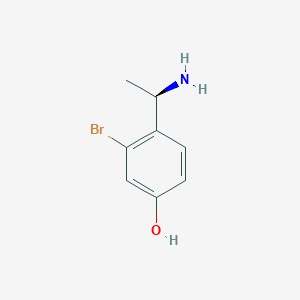
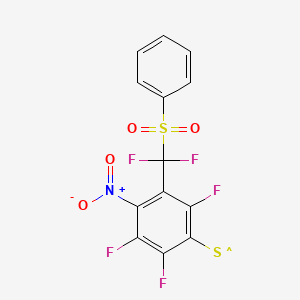
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
